Cas no 2680747-72-0 (4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid)

4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid is a fluorinated benzoic acid derivative featuring a bromo substituent and a trifluoroacetamido functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its unique structural properties enable further functionalization. The presence of both electron-withdrawing (trifluoroacetamido) and electron-donating (methyl) groups enhances its reactivity in cross-coupling and substitution reactions. Its high purity and stability make it suitable for precise synthetic applications. The bromo substituent offers a versatile handle for further derivatization via metal-catalyzed coupling reactions, while the trifluoroacetamido group contributes to its utility in peptide and heterocycle synthesis.
4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid structure
2680747-72-0 structure
Product Name:4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
CAS No:2680747-72-0
MF:C10H7BrF3NO3
MW:326.066692590714
CID:5622901
PubChem ID:165922495
Update Time:2025-05-20

4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
    • EN300-28294736
    • 2680747-72-0
    • 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
    • Inchi: 1S/C10H7BrF3NO3/c1-4-6(11)3-2-5(8(16)17)7(4)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)(H,16,17)
    • InChI Key: WWPFTAFFHZOWDZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=O)O)C(=C1C)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 324.95614g/mol
  • Monoisotopic Mass: 324.95614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.4Ų

4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28294736-1g
4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
2680747-72-0
1g
$541.0 2023-09-07
Enamine
EN300-28294736-5g
4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
2680747-72-0
5g
$1572.0 2023-09-07
Enamine
EN300-28294736-10g
4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
2680747-72-0
10g
$2331.0 2023-09-07
Enamine
EN300-28294736-0.05g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28294736-0.1g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28294736-0.25g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28294736-0.5g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28294736-1.0g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28294736-2.5g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28294736-5.0g
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
2680747-72-0 95.0%
5.0g
$1572.0 2025-03-19

Additional information on 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid

4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid (CAS No. 2680747-72-0): A Key Intermediate in Modern Pharmaceutical Synthesis

4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid, identified by its CAS number 2680747-72-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including a bromine atom, a methyl group, and a trifluoroacetamide moiety, makes it a versatile building block for medicinal chemists.

The< strong>trifluoroacetamide group in 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid imparts unique electronic and steric properties to the molecule, which can be exploited to enhance the binding affinity and selectivity of drug candidates. This feature has been particularly valuable in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. Recent studies have highlighted the utility of trifluoromethyl groups in improving metabolic stability and pharmacokinetic profiles, making compounds containing this moiety increasingly popular in drug discovery.

In addition to its role as an intermediate, 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid has been explored in the synthesis of advanced materials and specialty chemicals. The< strong>bromine substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, enabling the construction of complex molecular architectures with high precision.

The< strong>methyl group at the 3-position of the benzoic acid core influences the overall shape and polarity of the molecule, which can be fine-tuned to optimize interactions with biological targets. This positional flexibility has been leveraged in the development of novel antimicrobial agents and anti-inflammatory drugs. The benzoic acid backbone itself is a well-established pharmacophore in medicinal chemistry, known for its ability to engage hydrophobic and aromatic pockets in protein binding sites.

Recent advancements in computational chemistry have further enhanced the utility of 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug-like scaffolds designed to target specific disease-related proteins. The trifluoroacetamide group, in particular, has been shown to improve solubility and oral bioavailability, critical factors for successful drug development.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced pharmacological properties. The introduction of fluorine atoms into molecular structures often leads to increased metabolic stability and reduced susceptibility to enzymatic degradation. This has made compounds like 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid valuable assets in the quest for next-generation therapeutics.

In conclusion, 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid (CAS No. 2680747-72-0) represents a significant advancement in pharmaceutical synthesis. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative treatments for various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd